

Spectroscopic Profile of 2-Amino-6-phenylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-phenylpyridine

Cat. No.: B030124

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Amino-6-phenylpyridine** (CAS No: 39774-25-9, Molecular Formula: $C_{11}H_{10}N_2$). The information presented herein is crucial for the identification, characterization, and quality control of this important chemical entity in research and development settings. This document details experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a visual workflow of the analytical process.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Amino-6-phenylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data of 2-Amino-6-phenylpyridine

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.99 – 7.89	m	-	1H	Pyridine-H
7.54 – 7.39	m	-	2H	Phenyl-H
7.36	dt	9.4, 4.3	1H	Phenyl-H
7.04	dd	7.4, 0.7	1H	Pyridine-H
6.42	dd	8.2, 0.6	1H	Pyridine-H
5.97	s	-	2H	-NH ₂

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data of **2-Amino-6-phenylpyridine**

Chemical Shift (δ) ppm	Assignment
159.50	Pyridine C-NH ₂
154.27	Pyridine C-Phenyl
139.39	Phenyl C-ipso
137.91	Pyridine CH
128.37	Phenyl CH
128.33	Phenyl CH
126.25	Phenyl CH
108.22	Pyridine CH
107.00	Pyridine CH

Solvent: DMSO-d₆, Spectrometer Frequency: 126 MHz

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands for **2-Amino-6-phenylpyridine**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3400 - 3250	Medium - Strong	N-H Stretch (asymmetric & symmetric)	Primary Amine (-NH ₂)
3100 - 3000	Medium	C-H Stretch	Aromatic (Pyridine & Phenyl)
1650 - 1580	Medium - Strong	N-H Bend (Scissoring)	Primary Amine (-NH ₂)
1600 - 1450	Medium - Strong	C=C and C=N Stretch	Aromatic Rings (Pyridine & Phenyl)
1335 - 1250	Strong	C-N Stretch	Aromatic Amine
900 - 675	Strong	C-H Bend (out-of- plane)	Aromatic Rings

Note: The exact peak positions can vary based on the sample preparation method and the physical state of the sample.

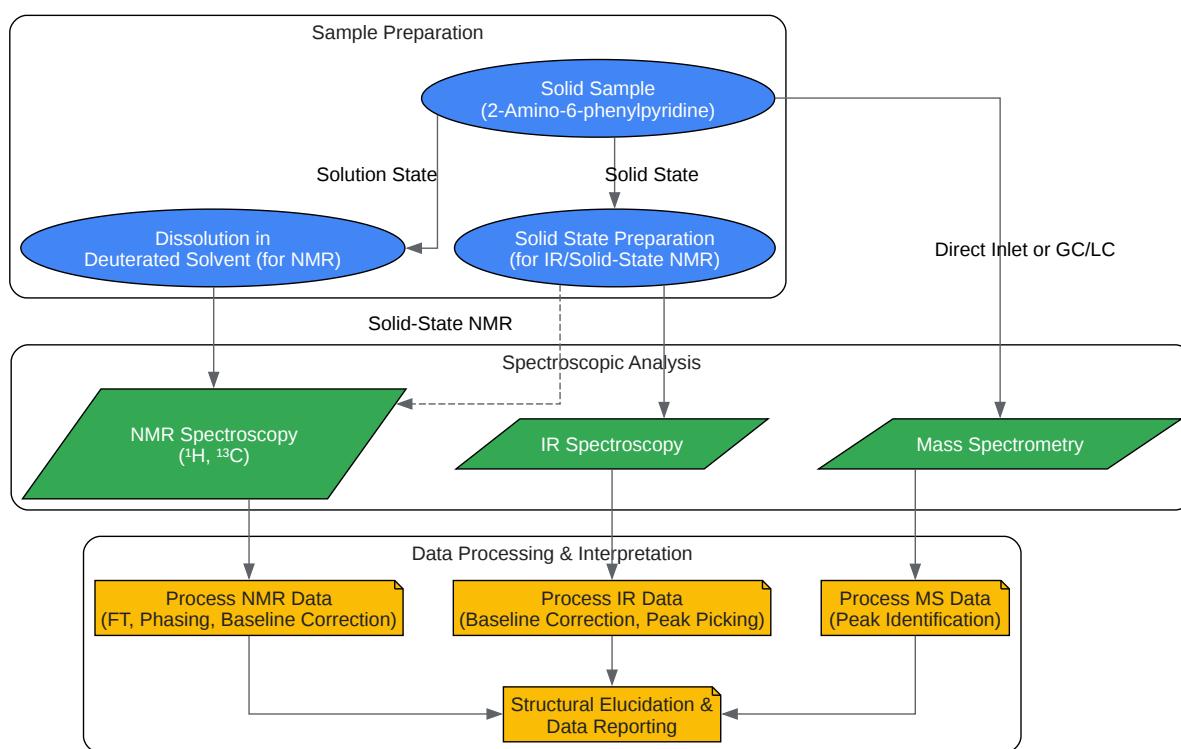
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **2-Amino-6-phenylpyridine**

m/z (Mass-to-Charge Ratio)	Ion Type	Method
170.1	[M] ⁺ (Calculated)	-
170.1	[M] ⁺ (Found)	Electron Ionization (EI)

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **2-Amino-6-phenylpyridine**.



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A generalized workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for the structural elucidation of **2-Amino-6-phenylpyridine**.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation (Solution State):

- Approximately 5-10 mg of solid **2-Amino-6-phenylpyridine** was accurately weighed and transferred to a clean, dry NMR tube.
- Approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) was added to the NMR tube.
- The sample was gently agitated or sonicated until the solid was completely dissolved.
- The NMR tube was then placed in a spinner turbine and inserted into the NMR spectrometer.

Data Acquisition:

- ^1H NMR: Standard one-dimensional proton spectra were acquired. Typical parameters included a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans was adjusted to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR: Standard one-dimensional carbon spectra with proton decoupling were acquired. A larger number of scans was typically required due to the lower natural abundance of the ^{13}C isotope. A spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds were used.

Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software. The processing steps included Fourier transformation, phase correction, baseline

correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Amino-6-phenylpyridine** by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

- A background spectrum of the clean, empty ATR crystal was recorded.
- A small amount of the solid **2-Amino-6-phenylpyridine** sample was placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- A pressure arm was applied to ensure good contact between the sample and the crystal.

Data Acquisition:

- The sample was scanned over the mid-infrared range (typically 4000-400 cm^{-1}).
- Multiple scans (e.g., 16 or 32) were co-added to improve the signal-to-noise ratio.
- The resulting spectrum was recorded as absorbance or transmittance versus wavenumber (cm^{-1}).

Data Processing: The acquired spectrum was baseline corrected and, if necessary, ATR corrected. The wavenumbers of the major absorption bands were identified and correlated with known vibrational frequencies of functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of **2-Amino-6-phenylpyridine**.

Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system, with an Electron Ionization (EI) source.

Sample Introduction:

- For a solid sample, a direct insertion probe can be used. A small amount of the sample is placed on the probe tip, which is then inserted into the ion source and heated to vaporize the sample.
- Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph.

Ionization and Analysis:

- The vaporized sample molecules were bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion ($[M]^+$) and various fragment ions.
- The positively charged ions were then accelerated into the mass analyzer.
- The mass analyzer separated the ions based on their mass-to-charge ratio (m/z).
- A detector recorded the abundance of each ion at a specific m/z value.

Data Processing: The resulting mass spectrum, a plot of relative ion abundance versus m/z , was generated. The peak with the highest m/z value, corresponding to the intact molecule with one electron removed, was identified as the molecular ion peak. The fragmentation pattern was analyzed to provide further structural information.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com